molecular formula C17H16N4O2 B2807418 N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide CAS No. 2380010-92-2

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide

Número de catálogo B2807418
Número CAS: 2380010-92-2
Peso molecular: 308.341
Clave InChI: IZICQUGBIKZHOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide, also known as PF-06463922, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of drugs known as checkpoint inhibitors, which are used to enhance the immune system's ability to fight cancer cells. In

Mecanismo De Acción

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is a monoclonal antibody that binds to the PD-L1 protein, preventing it from interacting with its receptor, PD-1, on T cells. This interaction is essential for the cancer cells to evade the immune system, as it inhibits the activation of T cells. By blocking this interaction, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide allows the T cells to recognize and attack cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. It has also been shown to improve glucose metabolism in diabetic mice.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is its specificity for PD-L1, which reduces the risk of off-target effects. However, its efficacy may be limited by the expression of PD-L1 in some cancer cells, which may vary depending on the type of cancer. Additionally, its use may be limited by the development of resistance over time.

Direcciones Futuras

There are several future directions for the research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. One area of interest is the potential use of combination therapy with other checkpoint inhibitors or chemotherapy drugs to enhance its efficacy. Another direction is the development of predictive biomarkers to identify patients who are most likely to benefit from treatment with N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. Additionally, further research is needed to understand the mechanisms of resistance and develop strategies to overcome it.
Conclusion:
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide is a promising compound with potential therapeutic applications in cancer and autoimmune diseases. Its specificity for PD-L1 and its ability to enhance the immune system's response to cancer cells make it a valuable addition to the field of cancer immunotherapy. Further research is needed to fully understand its mechanisms of action and develop strategies to overcome limitations such as resistance.

Métodos De Síntesis

The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-bromo-1-(methylamino)benzene with 2-pyrazinecarboxylic acid to form 2-(2-pyrazinyl)benzylamine. This intermediate is then reacted with 3-bromobenzofuran-2-carboxylic acid to form N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lung, breast, and melanoma. It works by targeting the PD-L1 protein, which is overexpressed in some cancer cells and helps them evade the immune system. By inhibiting PD-L1, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide enhances the immune system's ability to recognize and destroy cancer cells.

Propiedades

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-20(13-10-21(11-13)16-9-18-6-7-19-16)17(22)15-8-12-4-2-3-5-14(12)23-15/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZICQUGBIKZHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.